

# A Comparative Guide to Crinecerfont Hydrochloride for Congen-ital Adrenal Hyperplasia

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the long-term safety and efficacy data for **Crinecerfont hydrochloride**, a first-in-class corticotropin-releasing factor type 1 (CRF1) receptor antagonist for the treatment of congenital adrenal hyperplasia (CAH). It compares the performance of Crinecerfont as an adjunct to glucocorticoid therapy with the standard of care, which typically involves supraphysiologic doses of glucocorticoids. This document summarizes quantitative data from pivotal clinical trials, details experimental protocols, and visualizes key pathways and workflows.

# Introduction to Congenital Adrenal Hyperplasia and Current Treatment Limitations

Congenital adrenal hyperplasia is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal glands, most commonly 21-hydroxylase deficiency. This leads to impaired cortisol production and, consequently, excessive androgen synthesis due to the lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis.

The current standard of care for CAH is lifelong glucocorticoid replacement therapy (e.g., hydrocortisone, prednisone, dexamethasone) to correct the cortisol deficiency.[1][2] However, to suppress the excess production of androgens, supraphysiologic doses of glucocorticoids are



often required.[3] This long-term exposure to high-dose steroids is associated with a significant burden of adverse effects, including:

- Metabolic complications (obesity, insulin resistance, type 2 diabetes)[4]
- Cardiovascular disease[4]
- Reduced bone mineral density and osteoporosis[5]
- Impaired growth in children[5]
- Negative impacts on quality of life[4]

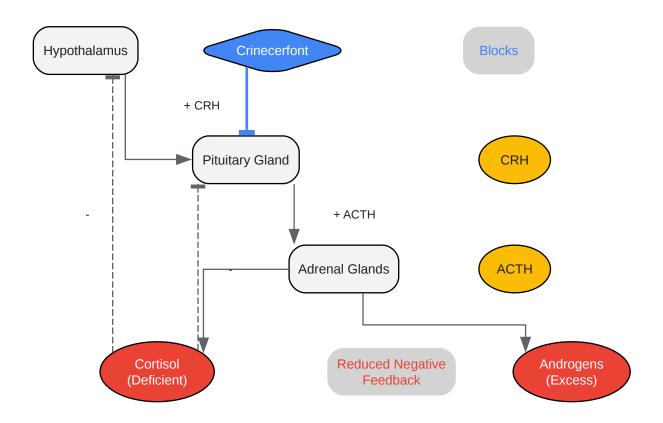
**Crinecerfont hydrochloride** offers a novel, steroid-sparing therapeutic approach by directly targeting the HPA axis to reduce androgen production.

#### **Mechanism of Action of Crinecerfont**

Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. By blocking the action of corticotropin-releasing hormone (CRH) at the pituitary gland, Crinecerfont reduces the secretion of adrenocorticotropic hormone (ACTH). This, in turn, decreases the stimulation of the adrenal glands to produce androgens, without directly interfering with the glucocorticoid or mineralocorticoid replacement therapy necessary for adrenal insufficiency.[6]

# Signaling Pathway of the Hypothalamic-Pituitary-Adrenal (HPA) Axis in CAH and the Action of Crinecerfont





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Caption: HPA axis in CAH and Crinecerfont's mechanism of action.

# Long-Term Safety and Efficacy Data: The CAHtalyst™ Clinical Trials

The long-term safety and efficacy of Crinecerfont have been evaluated in the CAHtalyst™ Phase 3 clinical trial program, which includes studies in both adult and pediatric populations with classic CAH due to 21-hydroxylase deficiency.[7][8]

#### **CAHtalyst™ Adult Study**

Experimental Protocol:

The CAHtalyst™ Adult study was a Phase 3, randomized, double-blind, placebo-controlled trial with an open-label extension period.[9][10]

 Participants: 182 adults (ages 18-58) with classic CAH on stable, supraphysiologic glucocorticoid doses.[11][12]



#### • Design:

- 24-week double-blind period: Patients were randomized (2:1) to receive either
   Crinecerfont (100 mg twice daily) or placebo, in addition to their existing glucocorticoid
   regimen.[11] For the first 4 weeks, glucocorticoid doses were stable. From weeks 4 to 24,
   doses were adjusted downwards to the lowest dose that maintained androstenedione
   control.[11]
- Open-label extension: All participants received Crinecerfont.[10]
- Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24 while maintaining androstenedione control.[11]
- Key Secondary Endpoints: Change in androstenedione levels from baseline to week 4, and the proportion of patients achieving a physiologic glucocorticoid dose at week 24.[13]

#### Efficacy Data:

| Efficacy Endpoint (Adults)   | Crinecerfont<br>(n=122) | Placebo (n=60) | p-value     |
|--|-------------------------|----------------|-------------|
| Mean % change in glucocorticoid dose from baseline to Week 24            | -27.3%[11]              | -10.3%[11]     | <0.0001[13] |
| Patients achieving a<br>physiologic<br>glucocorticoid dose at<br>Week 24 | 63%[11]                 | 18%[11]        | <0.0001[13] |
| Mean change in<br>androstenedione from<br>baseline to Week 4<br>(ng/dL)  | -299[11]                | +45.5[11]      | <0.001[11]  |

#### Safety Data:



Crinecerfont was generally well-tolerated. The most common adverse events reported in the double-blind period are summarized below.

| Adverse Event (Adults) | Crinecerfont | Placebo |
|------------------------|--------------|---------|
| Fatigue                | 25%          | 15%     |
| Headache               | 16%          | 15%     |
| Dizziness              | 8%           | 3%      |
| Arthralgia             | 7%           | 0%      |
| Back Pain              | 6%           | 3%      |
| Decreased Appetite     | 4%           | 2%      |
| Myalgia                | 4%           | 3%      |

Data from Medscape, 2025[4]

#### **CAHtalyst™ Pediatric Study**

Experimental Protocol:

The CAHtalyst™ Pediatric study was a Phase 3, randomized, double-blind, placebo-controlled trial with an open-label extension.[14]

- Participants: 103 pediatric patients (ages 4-17) with classic CAH.[8]
- Design:
  - 28-week double-blind period: Patients were randomized (2:1) to receive either
     Crinecerfont or placebo.[4] Glucocorticoid doses were kept stable for the first 4 weeks and then adjusted downwards.[15]
  - Open-label extension: All participants received Crinecerfont. [14]
- Primary Endpoint: Change in androstenedione levels from baseline to week 4.[15]



Key Secondary Endpoint: Percent change in daily glucocorticoid dose from baseline to week
 28 while maintaining androstenedione control.[15]

#### Efficacy Data:

| Efficacy Endpoint (Pediatrics)   | Crinecerfont (n=69) | Placebo (n=34) | p-value    |
|--|---------------------|----------------|------------|
| Mean % change in glucocorticoid dose from baseline to Week 28            | -18.0%[15]          | +5.6%[15]      | <0.001[16] |
| Mean change in<br>androstenedione from<br>baseline to Week 4<br>(ng/dL)  | -197[17]            | +71[17]        | <0.001     |
| Patients achieving a<br>physiologic<br>glucocorticoid dose at<br>Week 28 | 30%                 | 0%             | N/A        |

#### Safety Data:

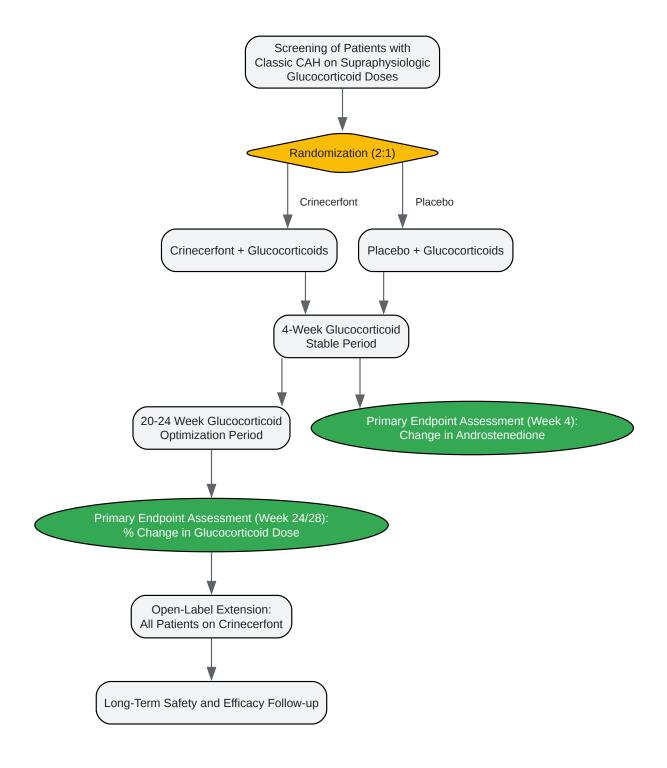
Crinecerfont was also generally well-tolerated in the pediatric population.

| Adverse Event (Pediatrics) | Crinecerfont | Placebo |
|----------------------------|--------------|---------|
| Headache                   | 25%          | 6%      |
| Abdominal Pain             | 13%          | 0%      |
| Fatigue                    | 7%           | 0%      |
| Nasal Congestion           | 7%           | 3%      |
| Epistaxis (Nosebleed)      | 4%           | 0%      |

Data from Medscape, 2025[4]



### **CAHtalyst™ Clinical Trial Workflow**



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Caption: Workflow of the CAHtalyst™ Phase 3 Clinical Trials.

## Comparison with Standard of Care and Alternative Treatments

Crinecerfont is the first approved therapy for CAH that is not a glucocorticoid.[13] The primary advantage of Crinecerfont is its ability to reduce the required dose of glucocorticoids, thereby potentially mitigating the long-term adverse effects associated with supraphysiologic steroid use.

Standard of Care: Glucocorticoid Monotherapy

- Efficacy: Can control both cortisol deficiency and, at higher doses, androgen excess.
- Safety: Long-term use of supraphysiologic doses is associated with significant morbidity, as detailed previously.[4]

Alternative and Emerging Therapies

Other therapeutic strategies for CAH are in various stages of investigation and use, but none have been as extensively studied in Phase 3 trials as Crinecerfont. These include:

- Modified-Release Hydrocortisone: Formulations designed to better mimic the natural diurnal cortisol rhythm.[1]
- GnRH Analogs, Anti-androgens, and Aromatase Inhibitors: Used off-label to manage symptoms of androgen excess, particularly in children.[1]
- Bilateral Adrenalectomy: A surgical option for severe cases, which necessitates lifelong steroid replacement.
- Gene Therapy: In early stages of clinical development.[18]

The CAHtalyst trials have demonstrated that the addition of Crinecerfont to a glucocorticoid regimen allows for a significant reduction in the steroid dose while maintaining or improving androgen control, a key differentiator from the current standard of care.



#### Conclusion

Long-term data from the CAHtalyst™ Phase 3 trials support the efficacy and safety of Crinecerfont hydrochloride as an adjunctive therapy for classic congenital adrenal hyperplasia in both adult and pediatric patients. By enabling a significant reduction in the daily glucocorticoid dose while maintaining control of adrenal androgens, Crinecerfont represents a paradigm shift in the management of CAH. This novel therapeutic approach has the potential to reduce the long-term burden of complications associated with supraphysiologic glucocorticoid therapy, a significant unmet need for individuals living with this chronic condition. Further long-term data from the open-label extension studies will continue to be crucial in fully characterizing the durable benefits and safety profile of Crinecerfont.

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